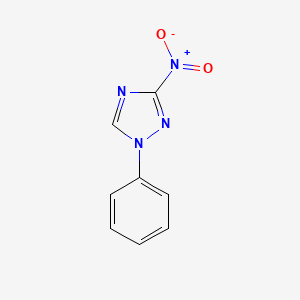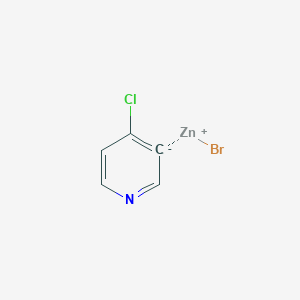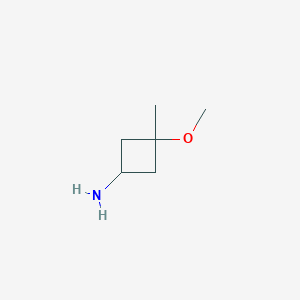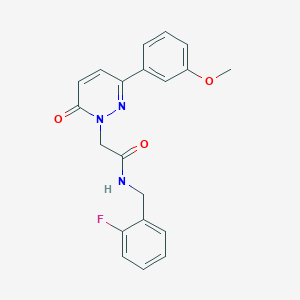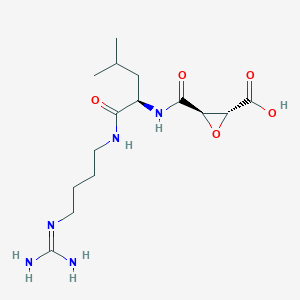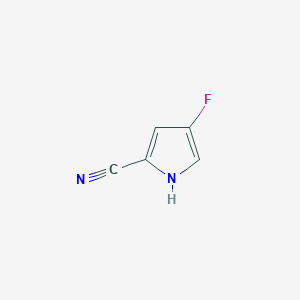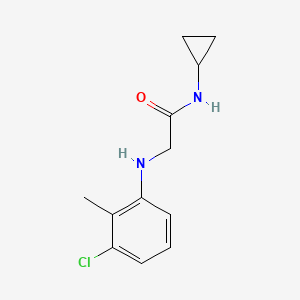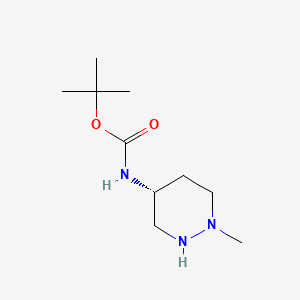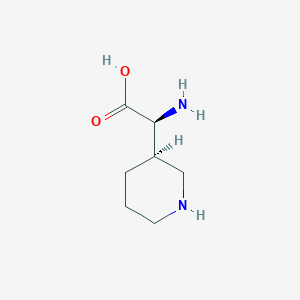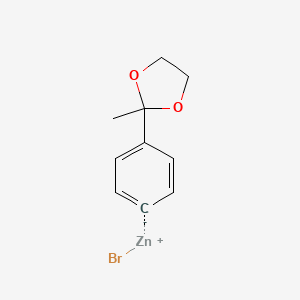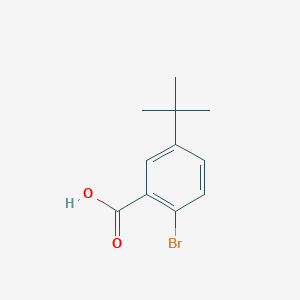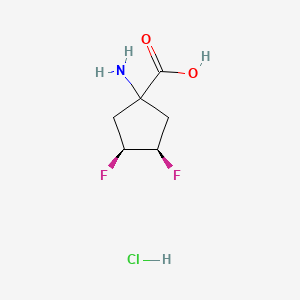
(1r,3R,4S)-1-Amino-3,4-difluorocyclopentanecarboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1r,3R,4S)-1-amino-3,4-difluorocyclopentane-1-carboxylic acid hydrochloride is a synthetic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopentane ring substituted with amino and difluoro groups, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1r,3R,4S)-1-amino-3,4-difluorocyclopentane-1-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Cyclopentane Ring: Starting from a suitable cyclopentane precursor, the ring is functionalized with amino and difluoro groups through a series of substitution reactions.
Introduction of Amino Group: The amino group is introduced via nucleophilic substitution, often using reagents like ammonia or amines under controlled conditions.
Fluorination: The difluoro groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rel-(1r,3R,4S)-1-amino-3,4-difluorocyclopentane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., thiols, amines).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or functionalized cyclopentane derivatives.
Scientific Research Applications
Rel-(1r,3R,4S)-1-amino-3,4-difluorocyclopentane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-(1r,3R,4S)-1-amino-3,4-difluorocyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and difluoro groups play a crucial role in binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-amino-3,4-difluorocyclopentane-1-carboxylic acid: Lacks the hydrochloride salt form.
1-amino-3-fluorocyclopentane-1-carboxylic acid: Contains only one fluorine atom.
1-amino-3,4-dichlorocyclopentane-1-carboxylic acid: Contains chlorine instead of fluorine.
Uniqueness
Rel-(1r,3R,4S)-1-amino-3,4-difluorocyclopentane-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and difluoro groups. This combination of features makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C6H10ClF2NO2 |
|---|---|
Molecular Weight |
201.60 g/mol |
IUPAC Name |
(3R,4S)-1-amino-3,4-difluorocyclopentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-3-1-6(9,5(10)11)2-4(3)8;/h3-4H,1-2,9H2,(H,10,11);1H/t3-,4+,6?; |
InChI Key |
ONCNNLDTGARCNA-HCUVJYSZSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CC1(C(=O)O)N)F)F.Cl |
Canonical SMILES |
C1C(C(CC1(C(=O)O)N)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



